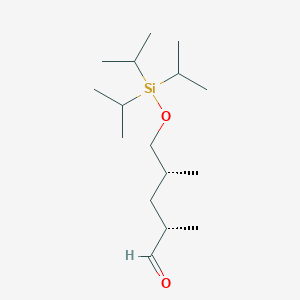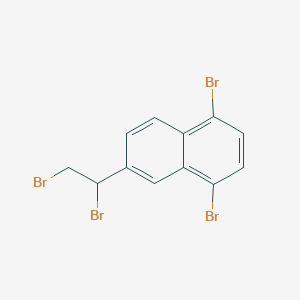
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a triisopropylsilyloxy group attached to the pentanal backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the protection of a hydroxyl group with a triisopropylsilyl group, followed by selective oxidation to form the aldehyde. The reaction conditions often include the use of mild oxidizing agents and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the triisopropylsilyloxy group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced in place of the triisopropylsilyloxy group.
Applications De Recherche Scientifique
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The triisopropylsilyloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)hexanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)butanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)heptanal
Uniqueness
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is unique due to its specific stereochemistry and the presence of the triisopropylsilyloxy group. This combination of features imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
915695-81-7 |
|---|---|
Formule moléculaire |
C16H34O2Si |
Poids moléculaire |
286.52 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethyl-5-tri(propan-2-yl)silyloxypentanal |
InChI |
InChI=1S/C16H34O2Si/c1-12(2)19(13(3)4,14(5)6)18-11-16(8)9-15(7)10-17/h10,12-16H,9,11H2,1-8H3/t15-,16+/m0/s1 |
Clé InChI |
HXDXWAPEWSGQPH-JKSUJKDBSA-N |
SMILES isomérique |
C[C@H](C[C@H](C)C=O)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)

![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)



![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
